molecular formula C10H11NO3 B175053 N-(3-Acetyl-2-hydroxyphenyl)acetamide CAS No. 103205-33-0

N-(3-Acetyl-2-hydroxyphenyl)acetamide

Cat. No. B175053
CAS RN: 103205-33-0
M. Wt: 193.2 g/mol
InChI Key: IZEKPTZDLKKMGF-UHFFFAOYSA-N
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Description

N-(3-Acetyl-2-hydroxyphenyl)acetamide, also known as 3’-Acetylamino-2’-hydroxyacetophenone, is a chemical compound with the molecular formula C10H11NO3 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of N-(3-Acetyl-2-hydroxyphenyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a white to yellow powder or crystals . It has a melting point of 130-131°C and a predicted boiling point of 377.5±32.0 °C . The compound has a molecular weight of 193.2 .

Safety and Hazards

N-(3-Acetyl-2-hydroxyphenyl)acetamide is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using this chemical only in well-ventilated areas .

Mechanism of Action

Target of Action

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a phenolic compound that is industrially synthesized from benzene and acetone The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It has been shown to react with hydroxyl groups and undergo reductive dehalogenation, which leads to the removal of hydrogen atoms from the molecule . This suggests that it may interact with its targets through a mechanism involving hydroxyl groups.

Result of Action

It can be used as a medicine for the treatment of pain, fever, and inflammation . .

properties

IUPAC Name

N-(3-acetyl-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEKPTZDLKKMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548066
Record name N-(3-Acetyl-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetyl-2-hydroxyphenyl)acetamide

CAS RN

103205-33-0
Record name N-(3-Acetyl-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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